(7-Methyl-2,3-dihydroindol-1-yl)-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-7-yl)methanone
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Overview
Description
(7-Methyl-2,3-dihydroindol-1-yl)-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-7-yl)methanone is a complex organic compound that features both indole and imidazopyridine moieties. These structures are known for their significant biological activities and are often found in pharmacologically active compounds. The indole ring is a common scaffold in many natural products and synthetic drugs, while the imidazopyridine ring is known for its presence in various therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7-Methyl-2,3-dihydroindol-1-yl)-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-7-yl)methanone typically involves multi-step organic synthesis. One common approach starts with the preparation of the indole and imidazopyridine precursors separately, followed by their coupling through a methanone linkage.
Indole Synthesis: The indole moiety can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Imidazopyridine Synthesis: The imidazopyridine ring can be synthesized through the condensation of 2-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization.
Coupling Reaction: The final step involves the coupling of the indole and imidazopyridine units through a methanone bridge, typically using a Friedel-Crafts acylation reaction.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions would be crucial to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of oxindole derivatives.
Reduction: Reduction reactions can target the carbonyl group in the methanone linkage, potentially converting it to a methylene group.
Substitution: Electrophilic substitution reactions are common at the indole ring, especially at the 3-position, due to the electron-rich nature of the indole nucleus.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃) are used under acidic conditions.
Major Products
Oxidation: Oxindole derivatives.
Reduction: Reduced methylene derivatives.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
Biologically, the compound is studied for its potential as a pharmacophore in drug design. The indole and imidazopyridine rings are known for their ability to interact with various biological targets, making this compound a candidate for the development of new therapeutic agents.
Medicine
In medicine, derivatives of this compound are investigated for their potential use as anti-cancer, anti-inflammatory, and antimicrobial agents. The dual presence of indole and imidazopyridine rings enhances its pharmacological profile.
Industry
Industrially, the compound is used in the development of new materials with specific electronic properties, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of (7-Methyl-2,3-dihydroindol-1-yl)-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-7-yl)methanone involves its interaction with various molecular targets. The indole ring can bind to serotonin receptors, while the imidazopyridine ring can interact with GABA receptors. These interactions modulate neurotransmitter activity, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a simpler indole structure.
Imidazo[1,2-a]pyridine: A core structure in many pharmaceutical agents.
Oxindole: An oxidized derivative of indole with significant biological activity.
Uniqueness
The uniqueness of (7-Methyl-2,3-dihydroindol-1-yl)-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-7-yl)methanone lies in its combined indole and imidazopyridine structures, which provide a versatile platform for the development of new drugs and materials. This dual functionality is not commonly found in simpler analogs, making it a valuable compound for scientific research and industrial applications.
Properties
IUPAC Name |
(7-methyl-2,3-dihydroindol-1-yl)-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-7-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O/c1-12-3-2-4-13-6-9-20(16(12)13)17(21)14-5-8-19-10-7-18-15(19)11-14/h2-4,7,10,14H,5-6,8-9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNYVOEFFLAWXTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)CCN2C(=O)C3CCN4C=CN=C4C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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